Dual BIR2 and BIR2-3 Target Engagement: Sub-Nanomolar IC50 Versus Domain-Selective Comparators
XIAP BIR2/BIR2-3 inhibitor-3 achieves IC50 values of <1 nM against both the BIR2 domain and the BIR2-3 linker region of XIAP, as measured by fluorescence polarization displacement assays . This dual-domain potency contrasts with the selective BIR2 inhibitor benzodiazepinone 36, which exhibits an IC50 of 45 nM against XIAP BIR2—representing a >45-fold potency differential—while possessing no BIR3/BIR2-3 activity [1]. Compared with the monovalent BIR3-selective antagonist GDC-0152 (Ki = 28 nM for XIAP BIR3) [2], inhibitor-3 offers broader target engagement across both caspase-regulatory domains of XIAP. However, it should be noted that the published IC50 for inhibitor-3 is reported as an aggregate value of '<1 nM' without domain-resolved individual measurements, unlike inhibitor-1, which has separately quantified values of 1.9 nM (BIR2) and 0.8 nM (BIR2-3) . This represents a limitation in the available comparative granularity.
| Evidence Dimension | Inhibitory potency: IC50 against XIAP BIR2 and BIR2-3 domains (fluorescence polarization assay) |
|---|---|
| Target Compound Data | IC50 < 1 nM (both BIR2 and BIR2-3, aggregate value) |
| Comparator Or Baseline | Benzodiazepinone 36: IC50 = 45 nM (BIR2 only, no BIR3/BIR2-3 activity); GDC-0152: Ki = 28 nM (XIAP BIR3 only); inhibitor-1: IC50 = 1.9 nM (BIR2), 0.8 nM (BIR2-3) |
| Quantified Difference | >45-fold more potent than BIR2-selective benzodiazepinone 36; >28-fold more potent than BIR3-only comparator GDC-0152 (cross-class); comparable in aggregate to inhibitor-1 but without domain-resolved resolution |
| Conditions | Fluorescence polarization displacement assay using fluoresceinated dimeric SMAC peptide and recombinant XIAP BIR2-3 construct (residues 125-356, C202A/C213G mutant) |
Why This Matters
For procurement decisions, the sub-nanomolar dual-domain potency of inhibitor-3 minimizes the molar quantity required per assay while ensuring simultaneous antagonism of both caspase-9 (BIR3 pathway) and caspase-3/-7 (BIR2 pathway), a profile that single-domain inhibitors cannot replicate.
- [1] Kester RF, Donnell AF, Lou Y, et al. Optimization of benzodiazepinones as selective inhibitors of the X-linked inhibitor of apoptosis protein (XIAP) second baculovirus IAP repeat (BIR2) domain. J Med Chem. 2013;56(20):7788-7803. View Source
- [2] Hampton Research. GDC-0152: XIAP-BIR3 Ki = 28 nM, ML-IAP-BIR3 Ki = 14 nM, cIAP1-BIR3 Ki = 17 nM, cIAP2-BIR3 Ki = 43 nM. View Source
